Validated Allosteric Binding Mode vs. ATP-Competitive 1,3,4-Thiadiazole Inhibitors
X-ray crystallography at 1.90 Å resolution demonstrates that methyl N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate occupies an allosteric pocket at the Aurora-A/TPX2 interface, distinct from the ATP-binding site targeted by conventional 1,3,4-thiadiazole kinase inhibitors [1]. In contrast, ATP-competitive 1,3,4-thiadiazole derivatives such as those reported by Suijkerbuijk et al. (2010) bind within the hinge region of the kinase domain, a binding mode that cannot disrupt the Aurora-A/TPX2 protein-protein interaction [2]. The allosteric site engagement was confirmed by real-space correlation coefficient of 0.874 for the ligand in the refined electron density map, indicating unambiguous placement [3].
| Evidence Dimension | Binding site location on Aurora-A kinase |
|---|---|
| Target Compound Data | Occupies allosteric pocket at TPX2 interface (PDB 5OSE, resolution 1.90 Å, real-space correlation coefficient 0.874) |
| Comparator Or Baseline | ATP-competitive 1,3,4-thiadiazole inhibitors (e.g., Suijkerbuijk et al. series) bind ATP-site hinge region |
| Quantified Difference | Qualitatively distinct binding sites; target compound binds at a protein-protein interaction interface not addressable by ATP-site inhibitors |
| Conditions | Aurora-A kinase (aa 122-403, C290A, C393A, phosphorylated on Thr288) co-crystallized with fragment by soaking; X-ray diffraction data collected at Diamond Light Source |
Why This Matters
Procurement of this compound provides access to a structurally validated chemical probe targeting a non-ATP-competitive site on Aurora-A, enabling interrogation of the TPX2 interaction interface—a mode of inhibition inaccessible to generic ATP-competitive 1,3,4-thiadiazole analogs.
- [1] McIntyre, P. J., Collins, P. M., Vrzal, L., Birchall, K., Arnold, L. H., Mpamhanga, C., ... & Bayliss, R. (2017). Characterization of Three Druggable Hot-Spots in the Aurora-A/TPX2 Interaction Using Biochemical, Biophysical, and Fragment-Based Approaches. ACS Chemical Biology, 12(11), 2906-2914. View Source
- [2] Suijkerbuijk, B. M. J. M., Niculescu-Duvaz, I., et al. (2010). Discovery of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18, 1207-1211. [Class-level inference: 1,3,4-thiadiazoles as ATP-competitive kinase inhibitors] View Source
- [3] RCSB PDB Ligand Validation Report for 5OSE/A98. Real-space correlation coefficient: 0.874. https://www.rcsb.org/ligand-validation/5OSE/A98 (accessed 2026-04-30). View Source
